
IRAK inhibitor 3
概要
説明
インターロイキン-1 受容体関連キナーゼ阻害剤 3 は、インターロイキン-1 受容体関連キナーゼ 3 を標的とする化合物であり、自然免疫における炎症の重要な調節因子です。 このキナーゼは、エンドトキシン耐性を調節することに関与し、敗血症を含むさまざまな炎症性疾患に関連しています .
準備方法
インターロイキン-1 受容体関連キナーゼ阻害剤 3 の合成には、中間体の調製とその後の特定の条件下での反応を含む複数のステップが含まれます。 この化合物の工業的製造方法は、所有権があり、高収率と純度を確保するために最適化された反応条件が含まれています .
化学反応の分析
Imidazopyridine-Based IRAK Inhibitors
Compound NCGC-1481 (Compound 1)
-
Core Structure : Imidazopyridine scaffold with a pyrrolidine substituent.
-
Key Interactions :
-
Modifications :
-
Compound 3 : Cyclopentyl substitution increased FLT3 potency but had minimal impact on IRAK1/4 .
-
Compound 4 : Pyrrolidine substitution boosted IRAK4 inhibition by 250-fold, attributed to enhanced hydrogen bonding .
-
Compound 5 : Methylation of the pyrrolidine NH reduced IRAK1/4 potency, confirming the necessity of the amine group .
-
Pyrazole-Based IRAK4 Inhibitors
Compound 32 (Piperazine Derivative)
-
Core Structure : Pyrazole with a piperazine substituent.
-
Key Features :
-
SAR Trends :
Benzimidazole-Based IRAK4 Inhibitors
BAY1834845 (Zabedosertib)
-
Core Structure : Benzimidazole with a methylsulfonylethyl substituent.
-
Key Interactions :
-
Optimization :
Hydrogen Bonding and Selectivity
-
IRAK4 vs. FLT3 :
-
Role of Hydroxyl Groups :
Kinase Selectivity and Metabolic Stability
-
BAY1830839 :
-
IRAK1 Selectivity :
科学的研究の応用
インターロイキン-1 受容体関連キナーゼ阻害剤 3 は、科学研究に幅広く応用されています。化学においては、炎症と免疫応答のメカニズムを研究するために使用されます。生物学においては、インターロイキン-1 受容体関連キナーゼ 3 の細胞過程における役割を理解するのに役立ちます。医学においては、炎症性疾患や敗血症の治療における潜在的な治療用途について調査されています。 産業においては、新しい抗炎症薬の開発に使用されています .
作用機序
インターロイキン-1 受容体関連キナーゼ阻害剤 3 は、インターロイキン-1 受容体関連キナーゼ 3 の活性を阻害することで作用を発揮します。この阻害は、腫瘍壊死因子-αやインターロイキン-6 などの炎症性サイトカインの産生を減少させます。 関与する分子標的には、核因子κB軽鎖エンハンサー活性化B細胞とマイトジェン活性化プロテインキナーゼ経路が含まれます .
類似化合物との比較
インターロイキン-1 受容体関連キナーゼ阻害剤 3 は、インターロイキン-1 受容体関連キナーゼ 3 を特異的に標的とする能力においてユニークです。類似の化合物には、インターロイキン-1 受容体関連キナーゼ 1、インターロイキン-1 受容体関連キナーゼ 2、インターロイキン-1 受容体関連キナーゼ 4 阻害剤が含まれます。 これらの化合物は炎症に関与するキナーゼも標的にしますが、インターロイキン-1 受容体関連キナーゼ阻害剤 3 は、その特異性と有効性において異なっています .
生物活性
Interleukin-1 receptor-associated kinase 3 (IRAK3) plays a critical role in the modulation of innate immune signaling pathways, particularly in the context of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. This article explores the biological activity of IRAK inhibitor 3, emphasizing its mechanisms of action, therapeutic potential, and implications in various disease contexts.
IRAK3 is primarily known for its negative regulatory role in TLR signaling. It inhibits downstream signaling cascades by preventing the dissociation of IRAK1 and IRAK4 from the MyD88 complex, thus suppressing the formation of the IRAK1-TRAF6 signaling complex . This action is crucial for maintaining immune homeostasis and preventing hyper-inflammatory responses.
Recent studies have demonstrated that IRAK3 can modulate nuclear factor kappa B (NF-κB) activation through its interaction with other IRAK family members and TRAF6. For instance, it has been shown that wildtype IRAK3 can produce cyclic GMP (cGMP), which may play a role in its regulatory functions by modulating interactions with proteins involved in inflammatory signaling . Additionally, low ligand concentrations favor IRAK3-mediated NF-κB activation, while higher concentrations initially promote inflammation before being suppressed by IRAK3 .
Therapeutic Implications
Given its pivotal role in inflammation and immune regulation, IRAK3 has emerged as a potential therapeutic target in various conditions, including hematologic malignancies and autoimmune diseases. For example, studies have indicated that combining IRAK inhibitors with other therapeutic agents can enhance cytotoxicity against cancer cells. The combination of BH3 mimetics with IRAK inhibitors has shown promising results in eliciting collaborative cytotoxic effects against myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) cells .
Table 1: Summary of Key Findings on this compound
Q & A
Basic Research Questions
Q. What is the structural basis for IRAK inhibitor 3's selectivity toward IRAK kinases, and how can this inform experimental design?
this compound (4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide) is derived from patent WO2008030579 A2 and features a sulfonamide group and dimethoxy-substituted aromatic rings critical for binding to IRAK kinases . To assess selectivity, researchers should:
- Perform kinase profiling assays (e.g., competitive binding with ATP analogs) to compare inhibition of IRAK1, IRAK4, and off-target kinases like JNK or FLT3 .
- Use molecular docking studies to map interactions with IRAK4's kinase domain, leveraging structural data from homologous IRAK proteins .
Q. How can researchers validate this compound's target engagement in cellular models of inflammation or cancer?
- Inflammatory signaling assays : Measure suppression of NF-κB activation (via luciferase reporter assays) or IL-1β/TLR-induced cytokine secretion (e.g., IL-6, TNF-α) in THP-1 monocytes or primary macrophages .
- siRNA knockdown : Combine this compound with IRAK1/4 siRNA to confirm additive or synergistic effects on downstream targets like TRAF6 or MYD88 .
Q. What are recommended in vitro protocols for assessing this compound's potency and solubility?
- IC50 determination : Use recombinant IRAK4 kinase assays with ATP concentrations adjusted to physiological levels (e.g., 1 mM ATP) to avoid underestimating potency .
- Solubility optimization : Prepare stock solutions in DMSO (10 mg/mL, sonicated at 37°C) and dilute in culture media containing 0.1% BSA to prevent precipitation .
Advanced Research Questions
Q. How can this compound be integrated into nanoparticle delivery systems to enhance bioavailability in in vivo models?
this compound has been co-encapsulated with ABT-737 (a BCL-2 inhibitor) in PLGA-PEG nanoparticles using an emulsion-solvent evaporation method . Key steps include:
- Optimizing drug:polymer ratios (e.g., 1:10 w/w) to achieve >80% encapsulation efficiency.
- Validating sustained release profiles via in vitro dialysis (e.g., 60% release over 72 hours in PBS pH 7.4) .
- Assessing cellular uptake in leukemia models (e.g., Jurkat cells) using fluorescence-labeled nanoparticles .
Q. How do contradictory data on this compound's efficacy across disease models inform mechanistic hypotheses?
- Cancer vs. inflammation : While this compound suppresses NF-κB in inflammatory cells (IC50 ~160 nM) , its weaker activity in MYD88-mutant lymphoma models suggests compensatory pathways (e.g., JAK-STAT) may require co-targeting .
- Species-specific differences : IRAK4 inhibition profiles vary between human and murine models due to divergent MYD88 adaptor protein interactions; validate findings using humanized mouse models .
Q. What experimental strategies resolve off-target effects observed with this compound in kinase screens?
- Proteomic profiling : Use phospho-kinase arrays to identify unintended targets (e.g., FLT3 inhibition reported for structurally related IRAK inhibitors like CA-4948) .
- Rescue experiments : Overexpress constitutively active IRAK4 mutants to confirm on-target effects in apoptosis assays (e.g., Annexin V/7-AAD staining in CLL cells) .
Q. Methodological Considerations Table
特性
IUPAC Name |
4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-29-18-8-5-15(11-19(18)30-2)17-13-24-21-10-9-20(25-26(17)21)23-12-14-3-6-16(7-4-14)31(22,27)28/h3-11,13H,12H2,1-2H3,(H,23,25)(H2,22,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFVAHVWLNBVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648709 | |
Record name | 4-({[3-(3,4-Dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}methyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012343-93-9 | |
Record name | 4-({[3-(3,4-Dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}methyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。